molecular formula C11H11NO4 B1351777 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid CAS No. 23866-15-1

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Cat. No.: B1351777
CAS No.: 23866-15-1
M. Wt: 221.21 g/mol
InChI Key: BHULHAHXIGPYKV-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, or 2,3-DHO-3-oxo-4H-1,4-benzoxazine-4-propionic acid, is an organic compound that is widely used in scientific research. It is a derivative of benzoxazine, a type of cyclic organic compound that is composed of two benzene rings connected by an oxygen atom. 2,3-DHO-3-oxo-4H-1,4-benzoxazine-4-propionic acid has a range of applications in the fields of organic chemistry, biochemistry, and materials science. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2,3-DHO-3-oxo-4H-1,4-benzoxazine-4-propionic acid.

Scientific Research Applications

Chemical Synthesis and Derivatives

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid and its derivatives are involved in various chemical synthesis processes. For instance, their reaction with propiolactone produces corresponding 3-propionic acids, leading to compounds like 3,7-dioxo-2,3,6,7-tetrahydro-5H [1,4]thiazino[2,3,4-ij]quinoline. These reactions have diverse outcomes, generating a range of chemical structures with potential applications in different fields (Katekar, 1972).

Biological and Agronomic Properties

Compounds with a benzoxazin-3(4H)-one skeleton, closely related to this compound, have shown significant biological properties. They exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. This makes them of high interest in agronomy and ecology, potentially useful as natural herbicide models or in the development of pharmaceuticals (Macias et al., 2006); (Macias et al., 2009).

Antibacterial Activity

Some analogues of this compound have been synthesized and evaluated for their antibacterial activity. Certain compounds have shown effectiveness against bacterial strains like E. coli and Staphylococcus aureus, indicating potential for use in antibacterial applications (Kadian et al., 2012).

Pharmaceutical Applications

Beyond its use in chemical synthesis, this compound and its derivatives have been utilized in pharmaceutical research. They have been employed in the development of various drugs, highlighting their versatility and potential in medicinal chemistry (Bernardi et al., 1979).

Properties

IUPAC Name

3-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-7-16-9-4-2-1-3-8(9)12(10)6-5-11(14)15/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHULHAHXIGPYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391439
Record name 3-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23866-15-1
Record name 3-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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